trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol
Overview
Description
“trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is a chemical compound with the molecular formula C20H14O2 . It is also known by other names such as “(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol” and "Benzo(a)pyrene-4,5-dihydrodiol, (E)-" .
Molecular Structure Analysis
The molecular structure of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is complex. The compound has a molecular weight of 286.3 g/mol . The InChI representation of the molecule is "InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12 (13)10-16 (20 (19)22)18 (14)17 (11)15/h1-10,19-22H/t19-,20-/m1/s1" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” include a molecular weight of 286.3 g/mol, a computed XLogP3-AA value of 3.7, and a topological polar surface area of 40.5 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs, is 435 .
Scientific Research Applications
The absolute configuration of (+)-trans-(4R,5R)-dihydroxy-4,5-dihydrobenzo[a]pyrene, a mammalian metabolite of the hydrocarbon, was determined using the exciton chirality rule. This study contributes to understanding the stereochemistry of benzo[a]pyrene metabolites (Kedzierski et al., 1981).
The biotransformation of trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene by beta-naphthoflavone-induced rat liver microsomes was studied. The metabolite can form DNA adducts, implicating its potential role in mutagenesis and carcinogenesis (Padgett et al., 2000).
Trans-dihydrodiols of 6-bromobenzo[a]pyrene were studied, and their metabolites were compared with benzo[a]pyrene trans-dihydrodiols. This research provides insights into the metabolism of polycyclic aromatic hydrocarbons and their derivatives (Fu & Yang, 1982).
The enzymatic activity of benzo(a)pyrene-4,5-epoxide hydrase in various cell types and liver homogenates was compared, using the product trans-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene as an indicator. This study is relevant for understanding the metabolic pathways of benzo(a)pyrene in different tissues (Raineri et al., 1979).
Enantiomeric compositions of trans-dihydrodiols formed from K-region arene oxides were determined. This research contributes to the knowledge of stereoselective metabolism of polycyclic aromatic hydrocarbons (Haber et al., 1992).
The formation of dihydrodiols from benzo[alpha]pyrene by an ascorbic acid/ferrous sulphate/EDTA system was investigated. This study aids in understanding the oxidative metabolism of benzo[alpha]pyrene (Hewer et al., 1979).
properties
IUPAC Name |
(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQHRXJXXTZII-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031991 | |
Record name | (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol | |
CAS RN |
37571-88-3 | |
Record name | Benzo(a)pyrene, 4,5-dihydro-4,5-dihydroxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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